molecular formula C26H19F2N5O2 B15109086 N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15109086
M. Wt: 471.5 g/mol
InChI Key: YRHUNFZXWYNCFX-UHFFFAOYSA-N
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Description

N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative characterized by a complex polycyclic scaffold with two 4-fluorobenzyl substituents. Its structural complexity arises from the fused triazatricyclo[8.4.0.03,8] core, which includes imino and oxo functional groups. Crystallographic refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for elucidating its three-dimensional conformation.

Properties

Molecular Formula

C26H19F2N5O2

Molecular Weight

471.5 g/mol

IUPAC Name

N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H19F2N5O2/c27-18-8-4-16(5-9-18)14-30-25(34)20-13-21-24(31-22-3-1-2-12-32(22)26(21)35)33(23(20)29)15-17-6-10-19(28)11-7-17/h1-13,29H,14-15H2,(H,30,34)

InChI Key

YRHUNFZXWYNCFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCC5=CC=C(C=C5)F)C(=O)N2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple stepsCommon reagents used in these reactions include fluorobenzyl bromide, imidazole, and various catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted fluorophenyl derivatives.

Scientific Research Applications

N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of this compound share the tricyclic carboxamide backbone but differ in substituents. A closely related compound, N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 877778-47-7, Compound A), serves as a key comparator .

Structural Differences

Parameter Target Compound Compound A
Substituent at Position 7 (4-Fluorophenyl)methyl Pentyl
Substituent at Position 11 None (implied by nomenclature) Methyl
Molecular Formula C₂₈H₂₃F₂N₅O₂ (inferred from structure) C₂₅H₂₆FN₅O₂
Molecular Weight ~503.5 g/mol (calculated) 447.5 g/mol
Functional Groups Dual 4-fluorobenzyl groups, imino, oxo, carboxamide Single 4-fluorobenzyl, pentyl, methyl, imino, oxo, carboxamide

Implications of Structural Variations

Steric Effects : The bulkier 4-fluorobenzyl groups in the target compound may restrict conformational flexibility, influencing binding interactions in biological targets.

Electron Distribution : Fluorine atoms in both compounds enhance electron-withdrawing properties, but the dual fluorination in the target compound could amplify resonance effects within the tricyclic system.

Crystallographic and Computational Analysis

  • SHELX Applications : Both compounds likely rely on SHELX programs (e.g., SHELXL for refinement) for crystallographic resolution due to their complex geometries .
  • WinGX Suite : Tools like WinGX may assist in small-molecule crystallography workflows, enabling comparative analysis of bond lengths and angles.

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